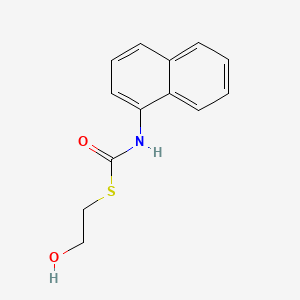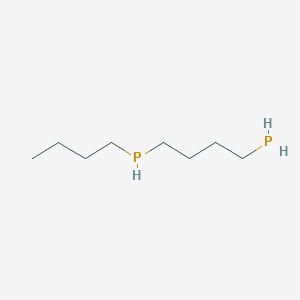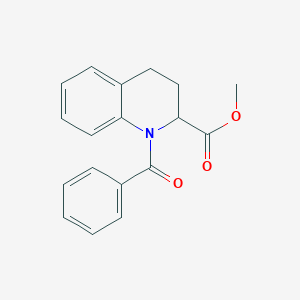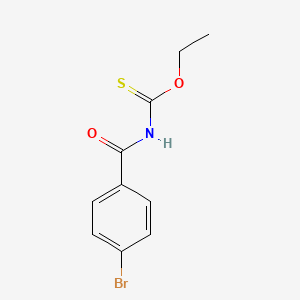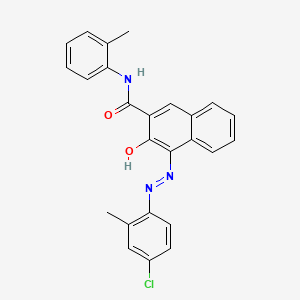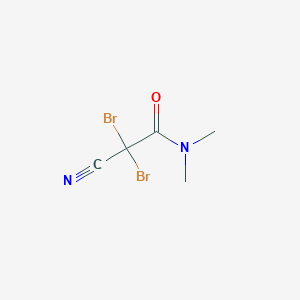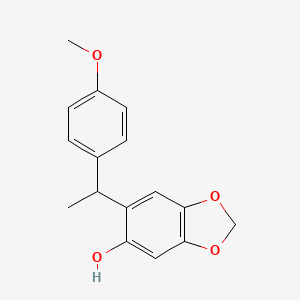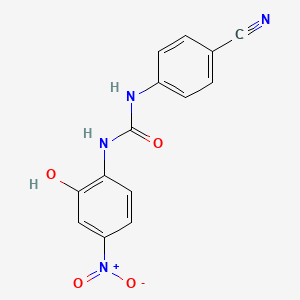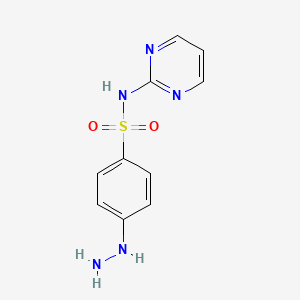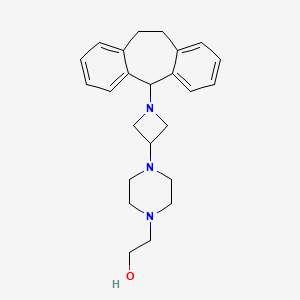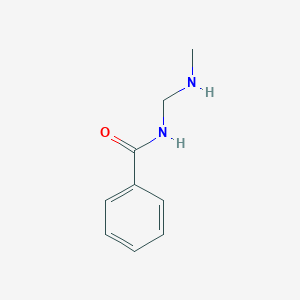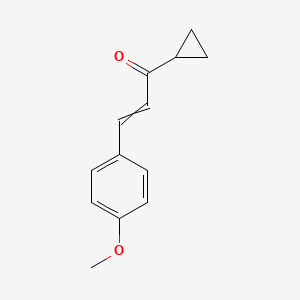
1-Cyclopropyl-3-(4-methoxyphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropyl-3-(4-methoxyphenyl)prop-2-en-1-one is an organic compound with the molecular formula C13H14O2 It is a chalcone derivative, characterized by the presence of a cyclopropyl group and a methoxyphenyl group attached to a propenone backbone
準備方法
Synthetic Routes and Reaction Conditions
1-Cyclopropyl-3-(4-methoxyphenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of cyclopropyl ketone with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an ethanol solvent at room temperature, followed by acidification with hydrochloric acid to obtain the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistent production of high-purity compound.
化学反応の分析
Types of Reactions
1-Cyclopropyl-3-(4-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination at the benzylic position.
Major Products Formed
Oxidation: Epoxides and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Brominated derivatives at the benzylic position.
科学的研究の応用
1-Cyclopropyl-3-(4-methoxyphenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
作用機序
The mechanism of action of 1-Cyclopropyl-3-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, similar chalcone derivatives have been shown to promote reactive oxygen species (ROS) accumulation, leading to apoptosis in cancer cells through the activation of the unfolded protein response (UPR) pathway in the endoplasmic reticulum .
類似化合物との比較
Similar Compounds
1-(4-Methoxyphenyl)ethan-1-one: A related compound with a similar methoxyphenyl group but a different backbone structure.
3-(4-Methoxyphenyl)-1-phenyl-2-propen-1-one: Another chalcone derivative with a phenyl group instead of a cyclopropyl group.
3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one: A compound with a dimethylamino group instead of a cyclopropyl group.
Uniqueness
1-Cyclopropyl-3-(4-methoxyphenyl)prop-2-en-1-one is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties compared to other similar compounds. The cyclopropyl group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
72881-75-5 |
|---|---|
分子式 |
C13H14O2 |
分子量 |
202.25 g/mol |
IUPAC名 |
1-cyclopropyl-3-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C13H14O2/c1-15-12-7-2-10(3-8-12)4-9-13(14)11-5-6-11/h2-4,7-9,11H,5-6H2,1H3 |
InChIキー |
OETDGAVCXAJYJG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3h-Spiro[2-benzofuran-1,3'-isochromen]-4'(1'h)-one](/img/structure/B14460158.png)
